4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Overview
Description
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and dichlorophenyl groups
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been used in the synthesis of various compounds with potential anticancer properties .
Mode of Action
It’s known that pyrimidine derivatives can interact with various targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit Bcl2, an anti-apoptotic protein, which could potentially make them useful in cancer treatment .
Cellular Effects
Some pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells, a type of breast cancer cell . They have also been found to induce apoptotic death of MCF7 cells .
Molecular Mechanism
This can lead to changes in gene expression and potentially induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine typically involves the reaction of 2,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method is the cyclization of 2,5-dichlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its properties in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine is unique due to the presence of both chlorine and dichlorophenyl groups, which can influence its reactivity and properties
Properties
IUPAC Name |
4-chloro-6-(2,5-dichlorophenyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDKYWIAANDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270915 | |
Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954224-18-1 | |
Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954224-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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